molecular formula C12H15NO B11906521 3-Ethyl-1-methyl-4-phenylazetidin-2-one CAS No. 39629-39-5

3-Ethyl-1-methyl-4-phenylazetidin-2-one

Cat. No.: B11906521
CAS No.: 39629-39-5
M. Wt: 189.25 g/mol
InChI Key: CPRACZNLDSZARJ-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-4-phenylazetidin-2-one is a heterocyclic compound that belongs to the azetidinone family Azetidinones are four-membered lactams, which are known for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with phenylacetyl chloride to form an intermediate, which is then cyclized under basic conditions to yield the azetidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of reagents and solvents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-4-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction may produce azetidine derivatives.

Scientific Research Applications

3-Ethyl-1-methyl-4-phenylazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics and anti-inflammatory drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The exact pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-phenylazetidin-2-one: Similar in structure but lacks the ethyl group.

    4-Phenylazetidin-2-one: Lacks both the ethyl and methyl groups.

    3-Ethyl-4-phenylazetidin-2-one: Similar but lacks the methyl group.

Uniqueness

3-Ethyl-1-methyl-4-phenylazetidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

39629-39-5

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-ethyl-1-methyl-4-phenylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-3-10-11(13(2)12(10)14)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3

InChI Key

CPRACZNLDSZARJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(N(C1=O)C)C2=CC=CC=C2

Origin of Product

United States

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